1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one
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Overview
Description
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is a chemical compound with the molecular formula C16H29NOSi and a molecular weight of 279.49 g/mol . This compound is characterized by the presence of a piperidinone ring substituted with a trimethylsilyl group and an octynyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one typically involves the reaction of piperidin-4-one with an appropriate trimethylsilyl-substituted alkyne. One common method includes the use of trimethylsilylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Scientific Research Applications
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-1-propyne: A similar compound with a shorter alkyne chain.
Propargyloxytrimethylsilane: Another compound with a similar trimethylsilyl-substituted alkyne structure
Uniqueness
1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one is unique due to its longer octynyl chain and the presence of a piperidinone ring.
Properties
CAS No. |
871519-84-5 |
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Molecular Formula |
C16H29NOSi |
Molecular Weight |
279.49 g/mol |
IUPAC Name |
1-[(3S)-1-trimethylsilyloct-1-yn-3-yl]piperidin-4-one |
InChI |
InChI=1S/C16H29NOSi/c1-5-6-7-8-15(11-14-19(2,3)4)17-12-9-16(18)10-13-17/h15H,5-10,12-13H2,1-4H3/t15-/m0/s1 |
InChI Key |
OXVOYZBPYBARMI-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#C[Si](C)(C)C)N1CCC(=O)CC1 |
Canonical SMILES |
CCCCCC(C#C[Si](C)(C)C)N1CCC(=O)CC1 |
Origin of Product |
United States |
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